REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH:2]([OH:4])[CH3:3].[CH:6]([CH:8]=[O:9])=[O:7]>>[OH:7][CH:6]1[CH:8]([OH:9])[O:4][CH:2]([CH3:3])[CH2:1][O:5]1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Water is then distilled off at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1OCC(OC1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 125 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |